molecular formula C21H24ClN3O4 B2554936 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide CAS No. 898465-06-0

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide

Katalognummer B2554936
CAS-Nummer: 898465-06-0
Molekulargewicht: 417.89
InChI-Schlüssel: MCWOPJXSQGKOAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . It is also a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .

Wissenschaftliche Forschungsanwendungen

Chemopreventive and Chemotherapeutic Effects on Cancer

Mercapto-substituted 1,2,4-triazoles, such as the compound , play a crucial role in cancer research. These compounds have been investigated for their chemopreventive and chemotherapeutic effects. They serve as a basic nucleus for designing various heterocyclic compounds with potential applications in cancer treatment .

Antiviral Properties

The compound exhibits antiviral activity and may be suitable for combating viral infections. While it’s not yet approved for pharmaceutical use, it has shown promise against DNA and RNA viruses. Specifically, it has been studied for severe respiratory syncytial virus (RSV) infection, hepatitis C infection, West Nile virus, and dengue fever .

Potential Treatment for HIV-1

Compounds structurally related to the triazole ring have been investigated as treatments for HIV-1. For instance, certain derivatives have been proven effective against the virus. The viral enzymes reverse transcriptase (RT), integrase (IN), and protease (PR) are key drug targets, and this compound may contribute to the development of novel anti-HIV therapies .

Bioconjugation Strategies

Given its unique structure, the compound could be explored for bioconjugation strategies. Researchers might investigate its potential as a linker or targeting moiety in drug delivery systems or molecular imaging applications. Bioconjugation involves attaching specific molecules (e.g., antibodies, peptides) to a drug or imaging agent to enhance selectivity and efficacy .

Synthetic Methodology

Understanding the synthesis of this compound is essential. Researchers can explore efficient synthetic routes, optimization of reaction conditions, and scalability. The compound’s synthesis could contribute to the development of related analogs with improved properties .

Mechanistic Studies

Investigating the mechanism of action is crucial. Researchers can explore how this compound interacts with biological targets, cellular pathways, and receptors. Mechanistic studies provide insights into its mode of action and guide further drug development efforts .

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its anti-tubercular activity, as well as exploration of its potential uses in other medical applications .

Eigenschaften

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-2-6-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-7-9-25(10-8-24)17-5-3-4-16(22)11-17/h2-5,11-12,14H,1,6-10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWOPJXSQGKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.